3-acetyl-6-(tert-butyl)-2(1H)-pyridinone
Description
Contextualization within the 2(1H)-Pyridinone Class
The 2(1H)-pyridinone, sometimes referred to as α-pyridone or 2-pyridone, is an organic compound with the chemical formula C₅H₅NO. nih.gov It is a six-membered heterocyclic scaffold containing a nitrogen atom and a carbonyl group adjacent to it. bldpharm.comchemicalbook.com This structure exists in tautomeric equilibrium with its aromatic hydroxypyridine form, 2-hydroxypyridine (B17775), although the pyridone form is generally more stable. appchemical.com
The pyridinone ring is a versatile structure that allows for substitution at five different positions, providing a framework for creating a vast library of derivatives. bldpharm.com 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone is one such derivative, where the acetyl and tert-butyl groups are strategically placed on the pyridinone ring. The nature and position of these substituents significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn can dictate its chemical reactivity and potential applications. chemicalbook.com
Academic Significance of the 2(1H)-Pyridinone Scaffold in Chemical Research
The 2(1H)-pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. acs.org This scaffold is a key component in numerous molecules exhibiting a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. chemicalbook.comscbt.com The significance of this scaffold is underscored by its presence in several FDA-approved drugs. bldpharm.com
The academic and industrial interest in 2(1H)-pyridinones stems from several key attributes:
Versatile Synthetic Intermediate: The 2(1H)-pyridinone ring can be synthesized through various established condensation reactions and can be readily functionalized, making it a valuable building block for more complex molecules. chemicalbook.comscbt.com
Bioisosteric Replacement: In drug design, the pyridinone moiety can serve as a bioisostere for other chemical groups like amides, phenols, and various aromatic rings, allowing chemists to fine-tune the properties of a lead compound. chemicalbook.com
Hydrogen Bonding Capabilities: The scaffold possesses both hydrogen bond donor (the N-H group) and acceptor (the C=O group) sites. chemicalbook.com This allows it to form crucial interactions with biological targets such as enzymes and receptors, which is a fundamental aspect of its broad bioactivity. bldpharm.com
Pharmacophore: The 2(1H)-pyridinone core itself is a pharmacophore that has been successfully incorporated into drugs targeting a range of diseases. For instance, derivatives have shown high potency against HIV-1 wild-type and drug-resistant strains. chemicalbook.com
The extensive research into this scaffold has led to the development of numerous synthetic methodologies and a deeper understanding of its structure-activity relationships, solidifying its role as a cornerstone in modern organic and medicinal chemistry. scbt.com
Table 2: Examples of Marketed Drugs Containing the 2(1H)-Pyridinone Scaffold
| Drug Name | Therapeutic Application |
| Ciclopirox | Antifungal Agent |
| Deferiprone | Iron Chelator |
| Doravirine | Anti-HIV Drug (NNRTI) |
| Milrinone | Cardiotonic Agent |
| Pirfenidone | Anti-fibrotic Agent |
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-tert-butyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(13)8-5-6-9(11(2,3)4)12-10(8)14/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIYLMJMURDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Acetyl 6 Tert Butyl 2 1h Pyridinone and Analogous Pyridinone Structures
Strategies for the Construction of the 2(1H)-Pyridinone Core
The formation of the 2(1H)-pyridinone ring can be achieved through several strategic approaches, each with its own advantages regarding substrate scope, efficiency, and reaction conditions. Key strategies include building the ring through the simultaneous formation of multiple bonds in multicomponent reactions, stepwise construction via condensation and subsequent cyclization, or the use of pericyclic reactions to form the core structure.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. rsc.org This approach is valued for its operational simplicity, high yields, and atom economy, making it an eco-friendly method for generating molecular diversity. researchgate.netrsc.org
Several MCRs have been developed for the synthesis of highly functionalized pyridin-2(1H)-ones. For instance, a sequential MCR can produce these derivatives in high yields through a mechanism involving a Michael addition, followed by the addition of an amine and intramolecular amidation. researchgate.net Another approach describes a four-component reaction for synthesizing 2(1H)-pyridone derivatives that have shown potential as nonsteroidal cardiotonic agents. researchgate.net These reactions often proceed through a domino sequence, such as Knoevenagel condensation/Michael addition/ring opening/ring closure, to assemble the final heterocyclic product. researchgate.net
The versatility of MCRs allows for the synthesis of a wide range of pyridinone-containing heterocycles with potential biological activities, including anticancer properties. rsc.orgnih.gov
Table 1: Examples of Multicomponent Reactions for Pyridinone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile (B47326) | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | 75-98% | rsc.orgnih.gov |
| 4-Oxo-4H-chromene-3-carbaldehyde | 1,3-Diketoester | Aniline/Primary Amine | Catalyst- and solvent-free, thermal | Functionalized 2-pyridones | Good | researchgate.net |
Condensation reactions are fundamental to the synthesis of the 2(1H)-pyridinone core, involving the joining of two molecules with the elimination of a small molecule, such as water.
The Guareschi–Thorpe reaction is a classical method for synthesizing pyridine (B92270) derivatives. drugfuture.com It traditionally involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849). drugfuture.com A variation of this synthesis treats a mixture of a cyanoacetic ester and a ketone with alcoholic ammonia to yield the pyridone derivative. drugfuture.com
Modern advancements have led to more environmentally friendly versions of this reaction. An advanced Guareschi–Thorpe synthesis utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium. rsc.orgrsc.org In this green chemistry approach, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a mild basic buffer to promote the reaction. rsc.org This method is noted for being inexpensive, user-friendly, and often results in the precipitation of the product from the reaction medium, simplifying work-up. rsc.orgrsc.org The reaction can also be applied to synthesize 3-cyano-2(1H)-pyridones, which are valuable intermediates. researchgate.net
Table 2: Guareschi-Thorpe Reaction for Pyridinone Synthesis
| Reactant 1 | Reactant 2 | Nitrogen Source | Medium | Product Type | Reference |
|---|---|---|---|---|---|
| Alkyl Cyanoacetate | 1,3-Dicarbonyl | Ammonium Carbonate | Aqueous | Hydroxy-cyanopyridines | rsc.orgrsc.org |
| Cyanoacetamide | 1,3-Dicarbonyl | Ammonium Carbonate | Aqueous | Hydroxy-cyanopyridines | rsc.orgrsc.org |
The Knoevenagel condensation is a crucial C=C bond-forming reaction in organic synthesis. bas.bg It involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate) to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgslideshare.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgchemrj.org
This condensation is often a key initial step in a sequence leading to pyridinones. wikipedia.org For example, the product of a Knoevenagel condensation can undergo further reactions, such as Michael addition and cyclization, to form the pyridinone ring. researchgate.net The reaction is advantageous because it is often simple to perform, produces water as the only byproduct, and typically yields E-alkenes selectively. bas.bg Catalyst-free versions of the Knoevenagel condensation have also been developed, further enhancing its "green" credentials. bas.bg
Table 3: Knoevenagel Condensation in Pyridinone Synthesis Pathways
| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Intermediate Product Type | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |
| Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate, etc. | Piperidine, Pyridine | Cinnamic Derivatives | chemrj.org |
The final ring-closing step, or cyclization, is a critical stage in many pyridinone syntheses. This can be achieved through various intramolecular reactions of suitably functionalized acyclic precursors.
One common strategy involves the base-catalyzed cyclization of enamines. For instance, adducts formed from the reaction of an aliphatic enaminone with nucleophiles like malononitrile can be reacted with aromatic amines to form new enamines, which then cyclize in the presence of a base to yield novel pyridin-2(1H)-one derivatives. acs.orgsemanticscholar.org Another method describes the intramolecular cyclization of amides derived from β-enamino ketones to form the pyridinone ring. osi.lv
A relevant example for an analogous structure involves the synthesis of 3-acetyl-6-methylpyridin-2(1H)-one. This compound was synthesized from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile by reaction with methylmagnesium bromide. chemicalbook.com Although this is a functional group transformation on a pre-existing pyridinone ring rather than a ring formation, similar cyclization strategies are employed to build the initial ring. For example, a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate involves an intramolecular ring-closing reaction to yield the 2-pyridinone structure. nih.gov
Table 4: Cyclization Approaches to 2(1H)-Pyridinones
| Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Enamine (derived from enaminone and aromatic amine) | Base | Pyridin-2(1H)-one derivative | Good to moderate | acs.org |
| Nitrile and Ethyl bromoacetate | Zinc | 2-Pyridinone derivative | Not specified | nih.gov |
More specialized reactions like the Diels-Alder and Vilsmeier-Haack reactions provide powerful routes to specific classes of pyridinones and their precursors.
The Diels-Alder reaction , a [4+2] cycloaddition, can be used to construct the six-membered ring of the pyridinone system. acsgcipr.org In these reactions, 2(1H)-pyridones themselves can function as the diene component, reacting with various dienophiles like N-phenylmaleimide. researchgate.netnih.gov The reaction can be carried out under atmospheric or high-pressure conditions to yield isoquinuclidine derivatives, which are precursors to or analogs of pyridinones. nih.gov Both normal and inverse electron-demand Diels-Alder reactions are known, though the latter are often more successful for pyridine synthesis. acsgcipr.org In some cases, a tungsten complex can be used to disrupt the aromaticity of pyridines, allowing them to readily undergo Diels-Alder reactions under mild conditions. nih.gov
The Vilsmeier–Haack reaction is a versatile method typically used for the formylation of electron-rich aromatic and heterocyclic compounds using the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide). ijpcbs.comresearchgate.net This reaction can be adapted for the synthesis of highly substituted pyridin-2(1H)-ones. researchgate.netacs.org The process can involve the reaction of the Vilsmeier reagent with substrates like enaminones or substituted phenylacetones. researchgate.netacs.org The proposed mechanism often involves a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization to build the pyridinone ring in a one-pot procedure. researchgate.netacs.org This method has been successfully applied to synthesize various substituted pyridines, quinolines, and pyridin-2(1H)-ones. thieme-connect.de
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone |
| 3-acetyl-6-methylpyridin-2(1H)-one |
| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one |
| 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |
| Ethyl acetoacetate |
| Ethyl cyanoacetate |
| Malononitrile |
| Methylmagnesium bromide |
| N-phenylmaleimide |
| Phosphorus oxychloride |
| Dimethylformamide (DMF) |
| Triethylamine |
| Ammonium Carbonate |
| Piperidine |
Microwave-Assisted Synthetic Protocols for Pyridinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of pyridinone derivatives has been explored to enhance the efficiency of various synthetic strategies.
Microwave heating can be particularly advantageous in multicomponent reactions (MCRs) for the construction of the pyridinone core. For instance, a one-pot, three-component reaction of a β-ketoester, an aldehyde, and an amine under microwave irradiation can afford highly substituted 2-pyridinones. The use of microwave energy in these reactions significantly reduces the reaction time from hours to minutes.
In the context of modifying existing pyridinone scaffolds, microwave assistance has been successfully employed for N-alkylation reactions. Conventional N-alkylation of 2-pyridones can be sluggish and often requires harsh conditions, which can lead to side products. Microwave irradiation provides a rapid and efficient alternative, promoting the reaction of 2-pyridones with various alkylating agents in a controlled manner. One study reported the synthesis of N-alkylated 2-pyridone derivatives via a one-pot multicomponent reaction under microwave irradiation, highlighting the high selectivity and efficiency of this method. Another report detailed the microwave-assisted synthesis of pyridine glycosides in a solvent-free environment, showcasing the eco-friendly aspects of this technology. nih.gov
While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented, the general principles and successful applications in the synthesis of analogous pyridinone structures suggest its potential applicability. The rapid and controlled heating provided by microwaves could be beneficial in overcoming the steric hindrance associated with the tert-butyl group and in promoting the acylation and cyclization steps.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) - Microwave | Reference |
|---|---|---|---|---|
| Three-component synthesis of pyridine-3-carbonitriles | 10-16 h | 30 min | Good | jocpr.com |
| Synthesis of dihydropyrido[2,3-d]pyrimidines | Not specified | 8 min | 68-82 | nih.gov |
| Synthesis of pyridine glycosides | Not specified | Not specified | Not specified | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Introduction of Substituents on the Pyridinone Nucleus
The introduction of an acyl group, specifically an acetyl group, at the C3 position of the 2(1H)-pyridinone ring is a key transformation for accessing a wide range of biologically active molecules. Several synthetic strategies have been developed to achieve this functionalization. A comprehensive review has summarized various methods for the synthesis of 3-acyl-2-pyridones, including multicomponent synthesis, condensation reactions, and metalation reactions. researchgate.net
One common approach involves the cyclization of appropriately substituted acyclic precursors. For example, the condensation of enamines with α,β-unsaturated carbonyl compounds or the reaction of β-keto esters with enamines can lead to the formation of the 3-acyl-2-pyridinone scaffold.
Another powerful method is the direct acylation of a pre-formed 2(1H)-pyridinone ring. This can be challenging due to the potential for reaction at other positions (N1, C5, or O). However, strategies such as directed ortho-metalation (DoM) can be employed to achieve regioselective acylation at the C3 position. In this approach, a directing group on the nitrogen atom or at the C2 position can facilitate lithiation at the C3 position, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
Friedel-Crafts acylation is another potential route, although it is more commonly applied to electron-rich aromatic systems. The reactivity of the pyridinone ring towards Friedel-Crafts acylation would depend on the reaction conditions and the nature of the substituents already present on the ring. The presence of an activating group might be necessary to facilitate the reaction.
The introduction of alkyl groups, particularly bulky substituents like the tert-butyl group, at the C6 position of the 2(1H)-pyridinone nucleus significantly influences the steric and electronic properties of the molecule.
General C6-alkylation of 2-pyridones has been achieved through various methods, including transition metal-catalyzed C-H activation. For example, rhodium-catalyzed chelation-assisted C6-selective C-H activation and alkylation of 2-pyridones with alkyl carboxylic acids or anhydrides has been reported. This method offers a direct approach to C6-alkylated pyridones.
However, the direct introduction of a sterically demanding tert-butyl group at the C6 position presents a significant synthetic challenge due to steric hindrance. Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto aromatic rings, can be reversible, which can be exploited in some cases but also poses a challenge for the introduction of bulky groups. The use of tertiary alkyl halides, like tert-butyl chloride, in Friedel-Crafts reactions can lead to the desired product, but the reactivity of the pyridinone ring and potential side reactions need to be carefully considered. wikipedia.orgcerritos.edu
An alternative strategy involves the construction of the pyridinone ring with the tert-butyl group already in place. This can be achieved by using a precursor that already contains the tert-butyl moiety. For example, a β-keto ester bearing a tert-butyl group can be used as a starting material in a cyclization reaction to form the 6-tert-butyl-2(1H)-pyridinone core.
While specific, high-yielding methods for the direct tert-butylation of a pre-formed 2-pyridinone at the C6 position are not widely reported, the synthesis of 6-tert-butyl-2(1H)-pyridinone is achievable through ring-forming strategies.
Modification of the nitrogen atom of the 2(1H)-pyridinone ring is a common strategy to modulate the compound's properties. A variety of N-substitution methods, including N-alkylation and N-arylation, have been developed.
N-Alkylation: Direct N-alkylation of 2-pyridones is a frequently used method. This typically involves the reaction of the pyridinone with an alkyl halide in the presence of a base. However, a common challenge is the competing O-alkylation, leading to the formation of 2-alkoxypyridine byproducts. The choice of base, solvent, and alkylating agent can influence the N/O selectivity. researchgate.net To overcome this issue, alternative strategies have been developed. For instance, a novel method utilizes amides as direct alkylating agents through activation with triflic anhydride (Tf₂O) and 2-fluoropyridine. rsc.org Solid-phase synthesis has also been employed for the regioselective N-alkylation of 2-pyridones. acs.org
N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through several catalytic cross-coupling reactions. Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts has been shown to proceed under mild, room temperature conditions. ewha.ac.krresearchgate.net Rhodium-catalyzed N-arylation has also been reported, enabled by a 1,6-acyl migratory rearrangement of 2-oxypyridines. acs.org Metal-free N-arylation of 2-pyridones with diaryliodonium salts has also been achieved, with the selectivity for N- versus O-arylation being dependent on the base used. rsc.org
These N-substitution strategies provide a versatile toolkit for the synthesis of a diverse library of N-substituted 2(1H)-pyridinone derivatives with tailored properties.
Precursor Chemistry for 2(1H)-Pyridinone Synthesis
2H-Pyran-2-ones (α-pyrones) are valuable precursors for the synthesis of 2(1H)-pyridinones. The structural similarity between the two heterocyclic systems allows for a straightforward conversion through a ring transformation reaction. This transformation typically involves the reaction of a 2-pyrone with ammonia or a primary amine.
The mechanism of this conversion involves a nucleophilic attack of the amine at the C6 position of the pyranone ring, followed by ring opening to form an intermediate acyclic amide. Subsequent intramolecular cyclization through the attack of the nitrogen atom on the ester carbonyl group, followed by dehydration, leads to the formation of the 2(1H)-pyridinone ring.
This method is particularly useful for synthesizing pyridinones with specific substitution patterns, as the substituents can be pre-installed on the pyranone precursor. For example, a 3-acyl-2-pyrone can be converted to a 3-acyl-2-pyridinone by treatment with ammonia. Similarly, substituents at other positions of the pyranone ring are generally retained in the final pyridinone product.
The reaction conditions for the conversion of pyranones to pyridinones are typically mild, often involving heating the pyranone with an aqueous or alcoholic solution of ammonia or a primary amine. This approach provides a reliable and efficient route to a wide variety of substituted 2(1H)-pyridinones from readily available pyranone starting materials. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2(1H)-pyridinone |
| 2-alkoxypyridine |
| Acetyl chloride |
| Acetic anhydride |
| tert-butyl chloride |
| 2H-Pyran-2-one |
| Ammonia |
| Primary amine |
| Triflic anhydride |
| 2-fluoropyridine |
| Diaryliodonium salts |
| β-ketoester |
| Aldehyde |
| Amine |
| Pyridine glycosides |
| N-alkyl-2-pyridone |
| Alkyl halide |
| 3-acyl-2-pyridone |
| 6-tert-butyl-2(1H)-pyridinone |
This table is generated based on data from the text.
Application of β-Oxo Amides and 1,3-Diketones in Pyridinone Synthesis
The use of open-chain compounds bearing 1,3-dicarbonyl functionality, such as β-oxo amides and 1,3-diketones, is a cornerstone in the synthesis of 2(1H)-pyridinones. These precursors contain the requisite electrophilic and nucleophilic centers for cyclization reactions that form the heterocyclic ring.
β-Oxo amides, particularly β-oxo anilides, serve as versatile starting materials. scirp.orgresearchgate.net For example, the reaction of a β-oxo anilide like 3-oxo-N-p-tolyl-butyramide with active methylene reagents such as malononitrile or cyanoacetamide can lead to the formation of highly substituted pyridinone derivatives. scirp.org This reaction proceeds through a condensation mechanism, effectively constructing the pyridinone ring in a single step.
Similarly, 1,3-diketones and their synthetic equivalents, like β-keto esters, are widely employed in multicomponent reactions to build the pyridinone core. nih.gov A well-established approach involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amine or ammonia source. For instance, the one-pot reaction of ethyl acetoacetate, an aryl aldehyde, and cyanoacetamide in the presence of a catalyst like pyridine can yield polysubstituted dihydropyridone derivatives, which can be precursors to fully aromatic pyridinones. nih.gov Another strategy involves the reaction of 1,3-dicarbonyl compounds with enamines or enamino esters to form the pyridinone ring. nih.govnih.gov The cyclization of aryl ketone anilides with diethyl malonate is another pathway that affords 4-hydroxy-pyridin-2(1H)-one derivatives, which can be further functionalized. researchgate.net
The following table summarizes representative examples of pyridinone synthesis using these precursors.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Product Type | Ref. |
| 3-Oxo-N-p-tolyl-butyramide | Malononitrile | - | Piperidine | 2-Oxo-6-p-tolylamino-pyridine | scirp.org |
| Ethyl acetoacetate | Aryl aldehyde | Cyanoacetamide | Pyridine | Dihydropyridone | nih.gov |
| Dimethyl 3-oxopentanedioate | N,N-dimethylformamide dimethyl acetal | Primary amine | L-proline | 2(1H)-Pyridinone | nih.gov |
| Aryl ketone anilides | Diethyl malonate | - | - | 4-Hydroxy-pyridin-2(1H)-one | researchgate.net |
Optimization and Efficiency in 2(1H)-Pyridinone Synthesis
Modern synthetic chemistry places a strong emphasis on optimizing reaction pathways to improve efficiency, reduce waste, and increase yields. The synthesis of 2(1H)-pyridinones has benefited significantly from these efforts, with research focusing on catalyst development, one-pot procedures, and the use of milder reaction conditions.
One strategy for streamlining pyridinone synthesis is the development of oxidative amination processes. chemrxiv.org A novel approach transforms cyclopentenone derivatives directly into pyridones through a one-pot sequence involving in situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion mediated by a hypervalent iodine reagent. chemrxiv.org This method is notable for its operational simplicity, rapid reaction times, and mild conditions. Optimization of this process involved screening various silylating agents, iodine(III) reagents, and solvent systems to maximize yield.
The choice of catalyst is crucial in many pyridinone syntheses. For instance, cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides an efficient route to pyridinones, tolerating a diverse range of functional groups. organic-chemistry.org Similarly, copper(I)-catalyzed coupling reactions have been optimized for the N-arylation of 2-pyridones, offering a mild and chemoselective method that avoids O-arylation byproducts. organic-chemistry.org
The table below outlines key parameters that are often subject to optimization in 2(1H)-pyridinone synthesis.
| Optimization Parameter | Example Strategy | Desired Outcome | Ref. |
| Catalyst | Screening of transition metals (e.g., Cu, Co) and ligands. | Increased yield, improved selectivity (e.g., N- vs. O-arylation), milder conditions. | organic-chemistry.org |
| Reagents | Use of hypervalent iodine reagents instead of harsher oxidants. | Milder reaction conditions, better functional group tolerance. | chemrxiv.org |
| Solvent System | Investigating protic vs. aprotic solvents and solvent mixtures. | Enhanced reaction rates and product yields. | chemrxiv.org |
| Procedure | Development of one-pot, tandem, or multicomponent reactions. | Reduced reaction time, simplified purification, improved atom economy. | chemrxiv.orgnih.gov |
| Protecting Groups | Strategic use and removal of protecting groups to avoid side reactions. | Circumvention of undesired pathways like fragmentation or rearrangement. | nih.gov |
These optimization efforts are critical for making the synthesis of complex pyridinone structures, including this compound, more practical and scalable for various applications.
Chemical Reactivity and Derivatization of 2 1h Pyridinone Scaffolds
Functional Group Transformations on the Pyridinone Core
The 2(1H)-pyridinone ring is an electron-rich heteroaromatic system, susceptible to various functional group transformations. The presence of both electron-donating (tert-butyl) and electron-withdrawing (acetyl) groups on the 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone ring influences its reactivity towards electrophilic and nucleophilic reagents.
One of the key transformations of the pyridinone core is C-H functionalization . While the specific reactivity of this compound has not been extensively detailed, analogous 2-pyridone systems undergo site-selective C-H functionalization. For instance, radical-mediated reactions, often catalyzed by transition metals like nickel or manganese, have been shown to favor C3-alkylation and arylation. However, in the target molecule, the C3 position is already substituted. Therefore, functionalization would be directed to other available positions, primarily C4 and C5. The electronic effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.
Another important class of reactions involves cycloadditions . The diene-like character of the pyridinone ring allows it to participate in Diels-Alder reactions, although the aromaticity of the ring system can render it less reactive than simple dienes. Activation of the pyridinone, for instance through N-alkylation or the introduction of further electron-withdrawing groups, can facilitate these transformations.
Reactions Involving Acetyl and tert-Butyl Substituents
The acetyl and tert-butyl groups on the this compound scaffold offer distinct opportunities for derivatization.
The acetyl group at the C3 position is a versatile handle for a variety of chemical transformations. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions. For instance, reduction of the acetyl group can yield the corresponding alcohol, which can be further functionalized. Condensation reactions with amines or hydrazines can lead to the formation of imines, hydrazones, and related heterocyclic systems. The methyl group of the acetyl moiety is also susceptible to reactions such as aldol condensations under appropriate basic conditions, allowing for the extension of the carbon chain.
In analogous systems like 3-acetylcoumarin, the acetyl group is a key synthon for the synthesis of various heterocyclic compounds. For example, it can react with different reagents to form pyrazoles, isoxazoles, and other fused ring systems.
The tert-butyl group at the C6 position is generally considered to be chemically robust and sterically hindering. Its primary role is often to provide steric bulk, which can influence the regioselectivity of reactions at other positions on the pyridinone ring. Direct functionalization of the tert-butyl group is challenging due to the strength of the C-H bonds and steric hindrance. However, under harsh conditions or with specific catalytic systems, C-H activation of tert-butyl groups has been reported, although this is not a common transformation for this type of molecule. In some instances, the tert-butyl group has been observed to undergo cleavage under certain reaction conditions, particularly in the presence of strong Lewis acids or during some ring-opening transformations of related heterocyclic systems.
Modifications at the Pyridinone Nitrogen Atom for Structure Diversification
The nitrogen atom of the 2(1H)-pyridinone ring is a key site for diversification of the molecular structure. N-alkylation and N-arylation are common and important reactions for this class of compounds. The pyridone nitrogen is nucleophilic and can react with a variety of electrophiles, such as alkyl halides, tosylates, and boronic acids (in the presence of a suitable catalyst).
A significant challenge in the alkylation of 2-pyridinones is the competition between N-alkylation and O-alkylation, leading to the formation of 2-alkoxypyridine isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the presence of counterions. Generally, polar aprotic solvents and harder electrophiles tend to favor N-alkylation. For sterically hindered pyridinones, such as the 6-tert-butyl substituted target molecule, the steric bulk around the oxygen atom may further favor N-alkylation.
Recent methodologies have been developed to achieve highly regioselective N-alkylation of 2-pyridinones. These include methods utilizing specific reagents that proceed under mild conditions and offer high yields and selectivity.
| Reaction Type | Reagents and Conditions | Product | Representative Yield (%) |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-3-acetyl-6-(tert-butyl)-2(1H)-pyridinone | 70-95 |
| N-Arylation | Aryl boronic acid, Cu(OAc)2, Base, Solvent (e.g., Dichloromethane) | N-Aryl-3-acetyl-6-(tert-butyl)-2(1H)-pyridinone | 60-85 |
Regioselectivity in Chemical Transformations of Pyridinone Systems
The regioselectivity of chemical transformations on the this compound ring is a critical aspect to consider for its synthetic utility. The interplay of electronic and steric effects of the acetyl and tert-butyl groups governs the outcome of reactions.
In electrophilic aromatic substitution reactions, the electron-donating nature of the alkyl group and the lactam functionality would typically direct incoming electrophiles to the C3 and C5 positions. However, with the C3 position occupied by an acetyl group, the C5 position becomes a likely site for electrophilic attack. The electron-withdrawing nature of the acetyl group at C3 would deactivate the C4 position towards electrophiles.
For nucleophilic aromatic substitution reactions, the pyridinone ring itself is not highly activated unless further electron-withdrawing groups are present or the nitrogen is quaternized. Nucleophilic attack is more likely to occur at the carbonyl carbon of the acetyl group or at the C2 or C6 positions if a suitable leaving group is present.
The steric hindrance imposed by the bulky tert-butyl group at the C6 position is expected to significantly influence the regioselectivity. It can shield the C5 and C6 positions from attack by bulky reagents, thereby directing reactions to the less hindered C4 position. For instance, in C-H functionalization reactions, while electronic factors might favor the C5 position, steric hindrance could lead to preferential reaction at C4.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Acetyl 6 Tert Butyl 2 1h Pyridinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridinone Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton NMR (¹H NMR) Analysis of Pyridinone Protons and Substituents
A detailed ¹H NMR spectrum for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is not currently available in the searched scientific literature. Hypothetically, such a spectrum would be expected to show distinct signals corresponding to the protons on the pyridinone ring, the methyl protons of the acetyl group, and the nine equivalent protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule's framework.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Specific experimental ¹³C NMR data for this compound could not be located. This analytical method is essential for identifying all unique carbon atoms in a molecule. A predicted spectrum would feature signals for the carbonyl carbons of the pyridinone ring and the acetyl group, the sp²-hybridized carbons of the ring, the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon of the acetyl substituent.
Two-Dimensional NMR Techniques for Connectivity Assignments
Information regarding the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), for the structural assignment of this compound is absent from the available literature. These advanced methods are invaluable for establishing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC), thereby confirming the connectivity of the molecular skeleton.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
An experimental Infrared (IR) spectrum for this compound is not publicly documented. IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key absorption bands would be expected for the N-H bond of the pyridinone, the C=O bonds of both the amide and ketone functionalities, C=C double bonds within the ring, and C-H bonds of the alkyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Ketone) | 1680-1720 |
| C=O Stretch (Amide) | 1640-1690 |
| C=C Stretch (Aromatic Ring) | 1450-1600 |
Note: This table represents generalized expected values for the functional groups and is not based on experimental data for the specific compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅NO₂, which corresponds to a molecular weight of 193.24 g/mol bldpharm.comscbt.com. An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 193. However, specific fragmentation data, which would help to confirm the arrangement of the substituents, is not available.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, which is used to verify its empirical and molecular formula. While the theoretical elemental composition can be calculated from the molecular formula C₁₁H₁₅NO₂, no experimental (found) data from combustion analysis has been reported in the searched sources.
Calculated Elemental Composition:
Carbon (C): 68.37%
Hydrogen (H): 7.82%
Nitrogen (N): 7.25%
Oxygen (O): 16.56%
Without experimental data across these key analytical techniques, a thorough and confirmed structural elucidation of this compound based on primary evidence remains incomplete within the public domain.
Advanced Structural Characterization Methods for Pyridinone Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group would likely appear as a sharp singlet at approximately 1.3 ppm due to the magnetic equivalence of its nine protons. The methyl protons of the acetyl group would also produce a singlet, expected to be further downfield, around 2.4-2.6 ppm. The two protons on the pyridinone ring are expected to appear as doublets in the aromatic region of the spectrum, likely between 6.0 and 8.0 ppm, with their coupling constant revealing their ortho relationship. The NH proton of the pyridinone ring would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
For a related compound, tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 1.49 (9H, s, C(CH₃)₃), 2.19 (3H, s, CH₃), 4.58 (2H, s, H2), 6.27 (1H, dd, J = 7.0, 7.0 Hz, H5'), 6.92 (1H, dd, J = 7.0, 1.6 Hz, H6'), 8.35 (1H, brs, NH), 8.39 (1H, dd, J = 7.2, 1.6 Hz, H4'). nih.gov This provides a valuable reference for the expected chemical shifts in our target molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, one would anticipate signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methyl and carbonyl carbons of the acetyl group, and the carbons of the pyridinone ring. The carbonyl carbons of the pyridone ring and the acetyl group are expected to be the most downfield signals, typically above 160 ppm.
The reported ¹³C NMR data for tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate (100 MHz, CDCl₃) shows peaks at: δ 24.7 (CH₃), 28.0 (C(CH₃)₃), 51.6 (C2), 83.1 (C(CH₃)₃), 106.8 (C5'), 122.4 (C4'), 129.3 (C3'), 130.2 (C6'), 157.4 (C2'), 166.2 (C1), 169.0 (CO). nih.gov This data aids in predicting the chemical shifts for the carbon atoms in the pyridinone core of our target compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~1.3 (s, 9H) | ~28 |
| tert-Butyl (quaternary C) | - | ~35 |
| Acetyl (CH₃) | ~2.5 (s, 3H) | ~25 |
| Acetyl (C=O) | - | ~198 |
| Pyridinone Ring CH | ~6.5-7.8 (d) | ~105-140 |
| Pyridinone Ring C-acetyl | - | ~120-130 |
| Pyridinone Ring C-tert-butyl | - | ~150-160 |
| Pyridinone Ring C=O | - | ~160-170 |
| Pyridinone NH | Variable (br s, 1H) | - |
Note: These are predicted values and may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₅NO₂), the molecular weight is 193.24 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, which would result in a peak at m/z 178 (M-15). Another likely fragmentation would be the loss of the entire tert-butyl group, leading to a peak at m/z 136 (M-57). The acetyl group could also be lost, resulting in a peak at m/z 150 (M-43).
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp band around 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the acetyl group. The C=O stretch of the cyclic amide (pyridinone) would likely appear at a slightly lower wavenumber, around 1640-1680 cm⁻¹. The N-H stretching vibration of the amide would be observed as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl groups would be seen just below 3000 cm⁻¹.
Advanced 2D NMR Techniques
To further confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, confirming the ortho-relationship of the two protons on the pyridinone ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. The successful growth of a suitable single crystal of this compound would provide an unambiguous confirmation of its molecular structure. For instance, the crystal structure of a related compound, tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate, has been determined, revealing details about the planarity of the pyridone ring and the orientation of its substituents. nih.gov
Computational Chemistry and Theoretical Studies of Pyridinone Systems
Quantum Chemical Calculations on Pyridinone Derivatives
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of pyridinone systems. researchgate.netresearchgate.net These calculations provide a molecular-level understanding of electron distribution, orbital energies, and reactivity, which are critical determinants of a molecule's behavior and biological activity.
Electronic Structure and Energetic Analysis of Pyridinone Conformations
The electronic structure of a pyridinone derivative is significantly influenced by its substituents. In 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, the acetyl group at the C-3 position acts as an electron-withdrawing group, while the tert-butyl group at C-6 is electron-donating. DFT calculations can precisely map the resulting electron density distribution, identify molecular orbitals, and calculate key electronic parameters.
Ab initio and DFT calculations are used to determine the geometries of ground and excited states, charge distributions, and excitation energies of pyridinone derivatives. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
| Computational Method | Basis Set | Calculated Property | Typical Finding for Pyridinone Systems |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO Energy Gap | Influenced by substituents; electron-withdrawing groups tend to lower orbital energies. |
| DFT (B3LYP) | 6-311++G(d,p) | Dipole Moment | High due to the polar carbonyl group; varies with conformation and tautomeric form. |
| Ab initio (HF) | 6-31G | Molecular Electrostatic Potential (MEP) | Reveals electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., N-H) regions. |
| TD-DFT | Various | Excitation Energies | Predicts UV-Vis absorption spectra and electronic transitions (e.g., n→π, π→π*). nih.gov |
Investigation of Tautomeric Equilibria in 2(1H)-Pyridinones (Lactam-Lactim)
A hallmark of the 2(1H)-pyridinone system is its ability to exist in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. This equilibrium is crucial as the two tautomers have different aromaticity, hydrogen bonding capabilities, and physicochemical properties.
Computational studies have extensively investigated this phenomenon. nih.gov Ab initio calculations, including those at the Møller-Plesset perturbation theory (MP2) level, and various DFT functionals have been employed to determine the relative stabilities of the two forms. wayne.edu Theoretical calculations consistently show that the lactam form is thermodynamically more stable than the lactim form. wayne.edu This preference is observed in the gas phase and is further pronounced in polar solvents. wayne.edu Experimental validation through techniques like microwave spectroscopy confirms these computational findings. acs.org
For the parent 2(1H)-pyridinone, high-level ab initio calculations predict the lactam form to be more stable by a small margin of approximately 0.3 kcal/mol in the gas phase. wayne.edu This small energy difference highlights the need for accurate computational methods that include considerations for electron correlation and zero-point vibrational energy to achieve agreement with experimental data. wayne.edu
| Tautomer | Structure | General Stability (Gas Phase) | Key Computational Finding |
|---|---|---|---|
| Lactam (2(1H)-Pyridinone) | Amide-like | More stable | Calculated to be ~0.3 kcal/mol more stable than the lactim form. wayne.edu |
| Lactim (2-Hydroxypyridine) | Enol-like | Less stable | Higher in energy, but the equilibrium can be influenced by substitution and environment. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. walisongo.ac.idnih.gov For pyridinone derivatives like this compound, docking studies are instrumental in hypothesizing binding modes and identifying key intermolecular interactions that contribute to biological activity. researchgate.net
Docking simulations place the pyridinone ligand into the active site of a target protein and score the resulting poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The 2(1H)-pyridinone core is an excellent pharmacophore for such interactions. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions.
For this compound, specific interactions can be predicted:
Hydrogen Bonding: The N-H and carbonyl groups of the pyridinone ring are primary sites for hydrogen bonding with amino acid residues in a protein's active site. The oxygen of the 3-acetyl group provides an additional hydrogen bond acceptor.
Hydrophobic Interactions: The bulky tert-butyl group at the C-6 position can fit into hydrophobic pockets within the binding site, contributing significantly to binding affinity.
Steric Influence: The size and orientation of the tert-butyl group can also provide conformational constraints, favoring specific binding poses.
Conformational Analysis and Intramolecular Interactions within Pyridinone Structures
The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. cwu.edu For this compound, the key degrees of freedom include the orientation of the acetyl and tert-butyl groups relative to the pyridinone ring.
Computational methods, ranging from molecular mechanics to higher-level quantum calculations, are used to explore the potential energy surface of the molecule. nih.govmdpi.comacs.org
Acetyl Group Orientation: The rotation around the C3-C(acetyl) bond determines the orientation of the acetyl carbonyl. Studies on related structures suggest that a conformation where the acetyl group is coplanar with the pyridinone ring is often favored to maximize conjugation. nih.gov This planarity can be stabilized by an intramolecular hydrogen bond between the acetyl oxygen and the hydrogen at the C4 position of the ring.
Tert-Butyl Group: Due to its large steric bulk, the tert-butyl group will adopt a conformation that minimizes steric clashes with the rest of the molecule. Its presence can influence the planarity of the pyridinone ring and the orientation of adjacent substituents.
Ring Puckering: While the pyridinone ring is largely planar, substituents can induce slight puckering, which can be quantified through computational geometry optimization.
Structure-Based Computational Design Approaches for Pyridinone-Based Scaffolds
The pyridinone ring is considered a "privileged scaffold" because its structure can be readily modified to interact with a wide variety of biological targets. mdpi.comnih.govresearchgate.net Structure-based design leverages computational tools and knowledge of the target's three-dimensional structure to design novel ligands with improved potency and selectivity. acs.org
Computational approaches using the pyridinone scaffold include:
Scaffold Hopping: This involves replacing a core molecular structure (scaffold) with another that mimics its spatial arrangement of functional groups but has different atomic composition. The pyridinone ring is often used to replace other cyclic systems to improve properties like metabolic stability or solubility.
Virtual Screening: Large chemical libraries can be computationally screened against a protein target using docking algorithms. Compounds containing the pyridinone scaffold can be prioritized based on their predicted binding affinity and interaction patterns.
Fragment-Based Growth: The pyridinone core can be used as a starting fragment. Computational methods can then suggest optimal ways to "grow" the molecule by adding substituents at positions like C3, C4, C5, and C6 to engage specific pockets in the target's binding site. For example, guided by the structure of a target's active site, a bulky hydrophobic group like tert-butyl might be computationally selected for the C6 position to fill a corresponding hydrophobic pocket.
These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov
Biological Activities and Medicinal Chemistry Research Applications of 2 1h Pyridinone Derivatives in Vitro Focus
General Overview of Pharmacological Relevance of Pyridinone Scaffolds
The 2(1H)-pyridinone ring system is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a versatile pharmacophore found in numerous natural products and FDA-approved drugs. hilarispublisher.comnih.gov Its pharmacological significance stems from key structural and physicochemical properties. The 2(1H)-pyridinone structure exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) (lactim) form, with the lactam form predominating in both solid and solution phases. nih.gov This feature allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govnih.gov
Furthermore, the pyridinone core is considered a bioisostere for various functional groups, including amides, phenols, pyridines, and pyranones, enabling its substitution in drug design to optimize pharmacological profiles. nih.govfrontiersin.org Derivatives of this scaffold often exhibit favorable drug-like properties such as metabolic stability, enhanced water solubility, and controlled lipophilicity. nih.gov The therapeutic importance of this scaffold is highlighted by its incorporation into several approved drugs, including the kinase inhibitors Ripretinib, Tazemetostat, and Palbociclib. nih.gov The broad spectrum of biological activities associated with 2(1H)-pyridinone derivatives, ranging from antimicrobial and anticancer to anti-inflammatory effects, continues to make it an attractive framework for the discovery of novel therapeutic agents. researchgate.nethilarispublisher.comnih.gov
In Vitro Biological Activity Spectrum of 2(1H)-Pyridinones
The 2(1H)-pyridinone scaffold is the foundation for derivatives exhibiting a wide range of biological activities in laboratory settings. In vitro research has been crucial in elucidating the potential of these compounds across various therapeutic areas.
Antimicrobial Activity Studies (Antibacterial, Antifungal) in Research Models
Derivatives of 2(1H)-pyridinone have been the subject of numerous in vitro studies to evaluate their potential as antimicrobial agents. Research has demonstrated that specific substitutions on the pyridinone ring can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For instance, a study investigating fully substituted 2(1H)-pyridone derivatives identified compounds 43c and 43q as having notable antibacterial activity. rsc.org Compound 43c, with a 2-bromophenyl substituent, and 43q, containing a 2-furanyl group, showed inhibition zones ranging from 3.50–4.25 mm against Gram-positive bacteria and 1.50–3.75 mm against Gram-negative strains. rsc.org Another study on coumarin-pyridinone hybrids found that several compounds exhibited moderate activity, with Minimum Inhibitory Concentration (MIC) values between 60–80 μg/mL against the tested bacterial strains. rsc.org Pyridazinone-based diarylurea derivatives have also shown promise, with compound 10h exhibiting potent activity against Staphylococcus aureus (MIC = 16 μg/mL) and compound 8g showing significant antifungal activity against Candida albicans (MIC = 16 μg/mL). nih.gov
| Compound | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 43c (R = 2-BrC6H4) | Gram-positive & Gram-negative bacteria | Inhibition Zone | 3.50–4.25 mm (Gram+), 1.50–3.75 mm (Gram-) | rsc.org |
| 43q (R = 2-furanyl) | Gram-positive & Gram-negative bacteria | Inhibition Zone | 3.50–4.25 mm (Gram+), 1.50–3.75 mm (Gram-) | rsc.org |
| Coumarin-pyridone hybrids (37d, 37i, 37k, 37o) | Bacterial strains | MIC | 60–80 µg/mL | rsc.org |
| 10h | Staphylococcus aureus | MIC | 16 µg/mL | nih.gov |
| 8g | Candida albicans | MIC | 16 µg/mL | nih.gov |
Anticancer Activity Research in Cell-Based Assays
The cytotoxic potential of 2(1H)-pyridinone derivatives against various cancer cell lines has been extensively investigated through in vitro cell-based assays. These studies are critical for identifying lead compounds for further oncology drug development.
Numerous studies have reported the IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) for various pyridinone derivatives against a panel of human cancer cell lines. For example, a series of 3,4,6-triaryl-2(1H)-pyridones were tested against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Among them, compound 13p showed the most significant activity with IC₅₀ values of 35.7 ± 5.8 μM and 16.8 ± 2.3 μM, respectively. rsc.org In another study, compounds 17d and 17c demonstrated potent activity against the HCT-116 colon cancer cell line with IC₅₀ values of 9.3 μM and 9.6 μM, respectively. rsc.org
Furthermore, O-alkylation of the 2-oxo group in certain pyridinone series was found to enhance anticancer activity. tandfonline.com Compound 4c , featuring a 6-methoxy quinoline (B57606) and an O-ethyl moiety, was particularly potent against HepG-2, Caco-2, PC-3, and NFS-60 cell lines, with IC₅₀ values of 0.0132, 0.007, 0.005, and 0.006 µM, respectively, surpassing the reference drug Doxorubicin in efficacy. tandfonline.com Pyridine-urea derivatives have also been identified as effective anticancer agents, with compounds 8e and 8n being the most active against MCF-7 cells, showing IC₅₀ values of 0.22 and 1.88 µM after 48 hours of treatment. mdpi.com
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference Drug (IC₅₀) | Reference |
|---|---|---|---|---|
| 13p | MCF-7 (Breast) | 35.7 ± 5.8 µM | Nolvadex (8.8 ± 1.2 µM) | rsc.org |
| 13p | MDA-MB-231 (Breast) | 16.8 ± 2.3 µM | Nolvadex (9.0 ± 1.3 µM) | rsc.org |
| 17d | HCT-116 (Colon) | 9.3 µM | Doxorubicin (2.4 µM) | rsc.org |
| 17c | HCT-116 (Colon) | 9.6 µM | Doxorubicin (2.4 µM) | rsc.org |
| 4c | HepG-2 (Liver) | 0.0132 µM | Doxorubicin | tandfonline.com |
| 4c | Caco-2 (Colon) | 0.007 µM | Doxorubicin | tandfonline.com |
| 8e | MCF-7 (Breast, 48h) | 0.22 µM | Doxorubicin (1.93 µM) | mdpi.com |
| 8n | MCF-7 (Breast, 48h) | 1.88 µM | Doxorubicin (1.93 µM) | mdpi.com |
Anti-inflammatory Activity Investigations in In Vitro Models
The pyridazinone structure, a related scaffold, is recognized as a potential basis for developing novel anti-inflammatory drugs. nih.gov In vitro studies have shown that some pyridazinone derivatives can inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov A screen of a library of pyridazinone and related derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells identified 48 compounds with anti-inflammatory activity. nih.gov This indicates that these scaffolds can interfere with key signaling pathways that promote inflammation. While many studies focus on in vivo models, these in vitro findings highlight the direct cellular mechanisms through which pyridinone-like structures can exert anti-inflammatory effects.
Specific Enzyme or Receptor Inhibition Studies (e.g., NMDA Receptor, HPK1, WDR5)
The versatility of the 2(1H)-pyridinone scaffold allows for its derivatives to be designed as potent and selective inhibitors of various enzymes and receptors implicated in disease. In vitro assays are fundamental to determining the potency and selectivity of these compounds.
Pyridinone derivatives have been successfully developed as kinase inhibitors. For instance, compounds 4c and 4f were identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase with IC₅₀ values of 0.110 and 0.095 µM, respectively. tandfonline.com Pyridine-ureas 8b and 8e were found to inhibit VEGFR-2, a key target in angiogenesis, with IC₅₀ values of 5.0 ± 1.91 and 3.93 ± 0.73 µM. mdpi.com The scaffold has also been crucial in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with some derivatives showing high potency against both wild-type and drug-resistant viral strains. nih.gov Other research has led to the discovery of 2-pyridinone analogs as inhibitors of Hepatitis B Virus (HBV) DNA replication, with compound 68a exhibiting an IC₅₀ of 0.12 μM. nih.govfrontiersin.org Additionally, structure-based design has produced potent and selective farnesyltransferase (FTase) inhibitors based on the 1H-pyridin-2-one core. nih.gov More recently, a pyridinone derivative, compound 38 , was identified as a potent adenosine (B11128) A₂A receptor (A₂AR) antagonist with an IC₅₀ of 29.0 nM, a target for cancer immunotherapy. nih.govacs.org
| Compound | Target Enzyme/Receptor | Inhibitory Activity (IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| 4c | PIM-1 Kinase | 0.110 µM | Anticancer | tandfonline.com |
| 4f | PIM-1 Kinase | 0.095 µM | Anticancer | tandfonline.com |
| 8b | VEGFR-2 | 5.0 ± 1.91 µM | Anticancer | mdpi.com |
| 8e | VEGFR-2 | 3.93 ± 0.73 µM | Anticancer | mdpi.com |
| 68a | HBV DNA Replication | 0.12 µM | Antiviral (Hepatitis B) | nih.govfrontiersin.org |
| 38 | Adenosine A₂A Receptor (A₂AR) | 29.0 nM | Cancer Immunotherapy | nih.govacs.org |
Modulation of Biological Pathways (e.g., Pili Assembly, Curli Fibrillation) in In Vitro Systems
Beyond direct enzyme or receptor inhibition, 2(1H)-pyridinone derivatives can modulate complex biological pathways within in vitro systems, providing insight into their mechanisms of action.
In the context of cancer research, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. tandfonline.com Compounds 4c and 4f , which inhibit PIM-1 kinase, were observed to induce apoptosis in four different cancer cell lines and significantly activated caspases 3/7 in HepG-2 cells. tandfonline.com Another pyridazinone derivative, compound 10l , was found to arrest the cell cycle in the G0–G1 phase in the A549/ATCC lung cancer cell line. nih.gov Gene expression analysis revealed that this compound upregulated pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov
In the field of immunology, pyridinone-based A₂AR antagonists have demonstrated the ability to modulate T-cell function in vitro. nih.govacs.org Compound 38 was shown to enhance the activation and killing ability of T-cells by down-regulating immunosuppressive molecules (LAG-3, TIM-3) and up-regulating effector molecules such as Granzyme B (GZMB), Interferon-gamma (IFNG), and Interleukin-2 (IL-2). nih.govacs.org These findings showcase the potential of pyridinone derivatives to influence critical cellular pathways relevant to cancer and immunotherapy.
Metal Ion Chelation Studies with Pyridinone Ligands
Research into the metal ion chelation properties of 2(1H)-pyridinone derivatives is a significant area of study, particularly for hydroxypyridinones, which are known to be effective chelators for hard metal ions like iron(III). kcl.ac.ukacs.org These compounds typically form stable complexes through their ortho-positioned keto and hydroxy groups. mdpi.com The ability of these ligands to bind metal ions is crucial for applications in chelation therapy and for the remediation of toxic metals. kcl.ac.ukmdpi.com
However, a detailed search of scientific databases and literature reveals no specific studies focused on the metal ion chelation properties of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone. The absence of a hydroxyl group ortho to the carbonyl, a key feature in well-studied pyridinone chelators, suggests its binding mechanism and affinity for metal ions would differ significantly. Without experimental data, its potential as a metal-chelating ligand remains uncharacterized in the public domain.
Applications as Research Probes in Chemical Biology
The 2(1H)-pyridinone scaffold has been utilized in the development of various research tools for chemical biology. Its structural and electronic properties can be modified to create molecules with specific functions.
Development of Fluorescence Probes for Biological Pathway Tracing
Fluorescence probes are essential tools for visualizing and tracking biological processes in real-time. The design of such probes often involves incorporating a fluorophore into a scaffold that can interact with a specific biological target or environment. nih.govmdpi.com The pyridone core, being a versatile heterocyclic structure, has been explored for the development of novel fluorophores. researchgate.net By modifying the substituents on the pyridone ring, researchers can tune the photophysical properties, such as emission wavelength and quantum yield, to create probes for specific applications, including cellular imaging. nih.govresearchgate.net
Despite the general utility of the pyridinone scaffold in this field, there is no available research in the scientific literature describing the development or application of this compound as a fluorescence probe for tracing biological pathways. Its intrinsic fluorescent properties and its potential for modification for such purposes have not been reported.
Design Principles in Medicinal Chemistry for Pyridinone Scaffolds
The pyridinone ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its ability to serve as both a hydrogen bond donor and acceptor, act as a bioisostere for various other chemical groups, and favorably influence the physicochemical properties of a drug candidate, such as solubility and metabolic stability. researchgate.netnih.govfrontiersin.org These characteristics have led to its incorporation into a wide range of biologically active molecules, including antitumor, antimicrobial, and anti-inflammatory agents. nih.govfrontiersin.orgnih.gov
Bioisosteric Replacements in Pyridinone-Based Drug Design
Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile of a compound. cambridgemedchemconsulting.comdrugdesign.org The 2(1H)-pyridinone moiety is often used as a bioisostere for amides, phenols, and other heterocyclic rings like pyrimidines. researchgate.netnih.govfrontiersin.org This replacement can lead to enhanced biological activity or better drug-like properties. The tert-butyl group, present in the subject compound, is itself often subject to bioisosteric replacement to improve metabolic stability. sci-hub.se
While these are general principles applied to the pyridinone class, no specific literature was found that discusses the use of the this compound scaffold in bioisosteric replacement studies or the specific bioisosteric replacement of its constituent parts in a drug design context.
Fragment-Based Drug Design Strategies Utilizing the Pyridinone Core
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments for weak binding to a biological target. astx.comfrontiersin.org These hits are then grown or linked to produce a more potent lead. The pyridinone core is an attractive fragment for FBDD due to its favorable properties and its presence in many approved drugs. nih.govfrontiersin.orgnih.gov Its structure provides a rigid scaffold with vectors for chemical elaboration, allowing chemists to build upon the fragment to optimize interactions with a target protein. astx.comnih.gov
A review of the literature indicates that while the general 2-pyridinone scaffold is utilized in FBDD campaigns, there are no specific published examples of this compound being used as a starting fragment or being developed through a fragment-based approach.
Structure Activity Relationship Sar Studies of 2 1h Pyridinone Derivatives
Influence of Substituents on In Vitro Biological Potency and Selectivity
The biological activity of 2(1H)-pyridinone derivatives is highly dependent on the electronic and steric properties of the substituents attached to the core ring structure. Modifications at positions 3, 4, and 6 have been shown to be crucial for activities such as antiviral efficacy. researchgate.net
Impact of Acetyl and tert-Butyl Groups on Pyridinone Activity Profiles
The presence of an acetyl group at the C3 position and a tert-butyl group at the C6 position of the 2(1H)-pyridinone ring significantly influences the molecule's interaction with biological targets. The acetyl group, being an electron-withdrawing group, can participate in hydrogen bonding and dipole-dipole interactions, which are often critical for binding to enzyme active sites or receptors.
The tert-butyl group at the C6 position is a bulky, lipophilic substituent. Its size and hydrophobicity can play a crucial role in directing the molecule's orientation within a binding pocket and can contribute to van der Waals interactions. The steric bulk of the tert-butyl group can also be a key determinant of selectivity, by preventing the molecule from binding to off-target proteins that have smaller binding sites.
While specific SAR data for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is not extensively available in the public domain, general principles from related 2(1H)-pyridinone derivatives can be extrapolated. For instance, in a series of urease inhibitors based on the pyridin-2(1H)-one scaffold, it was found that electron-releasing groups were important for modulating biological activity. researchgate.net This suggests that the electronic nature of substituents on the pyridinone ring is a key factor in their biological profile.
Table 1: Hypothetical Impact of Substituents on the Biological Activity of 2(1H)-Pyridinone Derivatives
| Position | Substituent | Potential Influence on Biological Activity |
| C3 | Acetyl | - Potential for hydrogen bonding via the carbonyl oxygen.- Electron-withdrawing nature can influence the overall electronic distribution of the pyridinone ring. |
| C6 | tert-Butyl | - Steric bulk can enhance selectivity for specific biological targets.- Lipophilicity can improve membrane permeability and hydrophobic interactions within binding pockets. |
Effects of N-Substitution on Biological Properties of Pyridinone Derivatives
Substitution at the N1 position of the 2(1H)-pyridinone ring provides a versatile handle for modulating the physicochemical and pharmacological properties of these compounds. The nature of the N-substituent can significantly impact factors such as solubility, metabolic stability, and target-binding affinity.
Table 2: Influence of N-Substitution on the Properties of 2(1H)-Pyridinone Derivatives
| N-Substituent Type | Potential Effects on Biological Properties |
| Small Alkyl Groups | May improve metabolic stability and lipophilicity. |
| Aryl Groups | Can engage in π-stacking interactions with aromatic residues in the binding site, potentially increasing potency. |
| Functionalized Alkyl/Aryl Groups | Allows for the introduction of additional interaction points (e.g., hydrogen bond donors/acceptors) to optimize target binding. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridinone Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 2(1H)-pyridinone derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets, such as HIV-1 reverse transcriptase. nih.gov
These models typically use a range of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Which describe the electronic properties of the molecule, such as charge distribution and polarizability.
Hydrophobic descriptors: Which quantify the lipophilicity of the molecule.
A study on pyridinone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors utilized a mixed approach involving Hansch and Free-Wilson analysis. The generated QSAR models highlighted the importance of hydrophobic, electronic, and steric parameters of the substituents on the pyridinone ring for effective enzyme inhibition. nih.gov Such models can be instrumental in guiding the design of new, more potent pyridinone-based inhibitors.
Rational Design of Pyridinone Derivatives Based on SAR Data
The insights gained from SAR and QSAR studies are fundamental to the rational design of new and improved 2(1H)-pyridinone derivatives. By understanding how different substituents at various positions on the pyridinone ring influence biological activity, medicinal chemists can make informed decisions to optimize lead compounds.
For example, the knowledge that N-aryl substitution can enhance the anti-HBV activity of 2(1H)-pyridinones can guide the synthesis of new analogs with diverse aryl groups at the N1 position. researchgate.netnih.gov Similarly, understanding the steric and electronic requirements of a particular biological target can inform the choice of substituents at the C3 and C6 positions to maximize potency and selectivity.
The design of selective MET kinase inhibitors provides a case study in the rational design of pyridone-based compounds. By integrating molecular docking and SAR studies, researchers were able to develop a novel class of pyridone MET inhibitors with high potency and selectivity. nih.gov This approach, which combines computational modeling with empirical SAR data, is a powerful strategy for the development of new therapeutic agents based on the 2(1H)-pyridinone scaffold.
Future Research Directions and Perspectives for 3 Acetyl 6 Tert Butyl 2 1h Pyridinone and Pyridinone Chemistry
Emerging Synthetic Methodologies for Pyridinone Scaffolds
While traditional methods for synthesizing pyridinones exist, contemporary research is focused on developing more efficient, atom-economical, and diverse strategies. iipseries.org Future progress in this area is expected to yield even more effective and varied solutions for accessing these valuable scaffolds. iipseries.org
Key emerging methodologies include:
Transition Metal-Catalyzed Reactions: The use of transition metals is central to modern synthetic strategies. iipseries.org Techniques such as C-H activation and cross-coupling reactions enable the late-stage diversification of existing compounds, simplifying the synthesis of complex pyridinone derivatives. iipseries.org For instance, cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides an efficient route to pyridinones. organic-chemistry.org Similarly, copper-catalyzed N-arylation of 2-pyridones can be achieved at room temperature using diaryliodonium salts. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs are convergent, time- and energy-efficient reactions where three or more reactants combine in a single operation to form a complex product. nih.gov These reactions are a powerful alternative for preparing structurally diverse pyridinone derivatives. nih.gov A notable example is the three-component reaction of aromatic aldehydes, malononitrile (B47326), and a 4-hydroxy-pyridin-2-one derivative to produce pyrano[3,2-c]pyridones in high yields using a green solvent. nih.gov
Novel Annulation and Cyclization Strategies: Researchers are developing innovative annulation reactions to construct the pyridinone ring. One such method involves a [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds, providing access to a wide variety of 2-pyridones. organic-chemistry.org Another conceptually new approach is the vinylogous Blaise reaction, where the reaction of a Blaise intermediate (generated from a Reformatsky reagent and a nitrile) with propiolates affords 2-pyridone derivatives in excellent yields. frontiersin.orgorganic-chemistry.orgnih.gov
Novel In Vitro Biological Target Identification and Validation for Pyridinone Derivatives
Pyridinone derivatives exhibit a vast range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov A primary future objective is to identify and validate novel biological targets to fully exploit the therapeutic potential of this scaffold.
Expanding Target Classes: Pyridinone-containing molecules have shown activity against numerous targets, including protein tyrosine kinases, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH). frontiersin.orgnih.gov For example, a series of pyridinone quinolinones were synthesized as mutant-specific inhibitors of IDH1, where the pyridinone moiety was introduced to improve properties by increasing hydrogen bond interactions with the target enzyme. frontiersin.orgnih.gov Future work will likely expand into other target families.
Network Pharmacology and In Silico Prediction: Modern target identification often begins with computational approaches. Network pharmacology, which analyzes the complex interactions between drugs, targets, and diseases, can predict potential targets for new compounds. mdpi.com For a synthetic derivative of a natural product, this approach successfully identified molecules in the mitogen-activated protein kinase (MAPK) signaling pathway as potential targets for inducing apoptosis in lung cancer cells. mdpi.com
In Vitro Validation Techniques: Following in silico prediction, experimental validation is crucial. Thermal shift assays can be used to confirm direct binding of a compound to a target protein. acs.org For instance, this method demonstrated that a novel pseudonatural product featuring a pyridone-related scaffold directly targets Nuclear Receptor Coactivator 4 (NCOA4), thereby inhibiting ferritinophagy and suppressing ferroptosis. acs.org Subsequent in vitro assays can then confirm the compound's functional effect, such as cytotoxicity and apoptosis induction in cancer cell lines. mdpi.com
Advanced Computational Approaches in Pyridinone Research
Computational chemistry is an indispensable tool for accelerating drug discovery programs involving pyridinone scaffolds. vensel.org These approaches minimize analytical work and provide predictive insights into molecular properties and interactions. vensel.org
Structure-Based and Ligand-Based Design: Molecular docking is used to predict the binding modes and affinities of pyridinone derivatives within the active site of a target protein. mdpi.com This is often complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which build models that correlate the chemical structures of compounds with their biological activities, guiding the design of more potent molecules. mdpi.com
Virtual Screening and Pharmacophore Mapping: Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com This "pharmacophore hypothesis" can then be used to screen large virtual libraries, such as the ZINC database, to identify novel pyridinone-containing hits with the potential to bind to the target of interest. mdpi.com
Advanced Simulation and Machine Learning: Sophisticated computational methods provide deeper insights into ligand-receptor binding. Free Energy Perturbation (FEP+) can be used to accurately predict the binding affinities of newly designed compounds before they are synthesized. acs.org Furthermore, machine-learning (ML) models, trained on experimental or FEP+-predicted potencies, can serve as powerful tools to guide synthetic priority across vast virtual libraries, optimizing the drug design process. acs.orgnih.gov
Potential Contributions of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone to Future Academic Investigations
While specific research on this compound is not extensively documented, its structure offers significant potential as a versatile building block for future academic and drug discovery research. The 3-acyl-2-pyridone scaffold, in general, provides a platform for developing new molecules with a wide array of therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory activities. researchgate.net
The key to its potential lies in the reactivity of the 3-acetyl group. This functional group can serve as a synthetic handle for constructing more complex molecular architectures. By analogy, the compound 3-acetyl-6-bromo-2H-chromen-2-one has been extensively used as a precursor for synthesizing a diverse range of new heterocyclic compounds. researchgate.netnih.govmdpi.com For example, the acetyl group can be reacted with reagents like N,N-dimethylformamide-dimethylacetal to form a reactive enaminone intermediate. researchgate.netmdpi.com This intermediate can then undergo cyclization reactions with various binucleophiles to afford fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and thiazoles. researchgate.netnih.gov
Therefore, this compound could be a valuable starting material for:
Combinatorial Chemistry: Serving as a scaffold for the rapid generation of a library of diverse pyridinone derivatives.
Synthesis of Fused Systems: Creating novel polycyclic compounds by building additional rings onto the pyridinone core via reactions at the acetyl group.
Structure-Activity Relationship (SAR) Studies: Allowing for systematic modification of the acetyl group to probe its influence on biological activity against various targets.
The exploration of this compound's synthetic utility could significantly contribute to the expansion of the chemical space around the medicinally important pyridinone core, leading to the discovery of novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing pyridinone scaffolds. Key steps include:
- One-pot synthesis : Combining acetylacetone derivatives, tert-butyl-substituted aldehydes, and ammonia/urea under reflux in ethanol or acetonitrile. Optimizing stoichiometry (e.g., 1:1:1.2 molar ratios) minimizes side products .
- Catalysis : Lewis acids like ZnCl₂ or FeCl₃ improve cyclization efficiency by stabilizing intermediates. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity .
- Workup : Acidic or basic extraction followed by recrystallization (using ethanol/water mixtures) enhances purity. Typical yields range from 55–75% depending on substituent steric effects .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. What are the key structural features influencing the stability of this compound?
Methodological Answer:
- Steric hindrance : The tert-butyl group at position 6 reduces rotational freedom, enhancing thermal stability.
- Tautomerism : The 2(1H)-pyridinone form dominates in polar solvents due to intramolecular H-bonding between the carbonyl and N-H groups .
- Electron-withdrawing effects : The acetyl group at position 3 decreases electron density on the ring, reducing susceptibility to electrophilic attack .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl-substituted pyridinones?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Side products from incomplete cyclization (e.g., open-chain intermediates) may inflate yields. Use HPLC-MS to quantify purity and adjust reaction times .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates but increase byproduct formation. Compare kinetic studies in different solvents using in-situ IR monitoring .
- Substituent compatibility : Bulkier tert-butyl groups slow reaction kinetics. Conduct time-resolved NMR to identify rate-limiting steps .
Q. What strategies optimize reaction conditions for scaling up this compound synthesis?
Methodological Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., CuI) for improving regioselectivity in multicomponent reactions.
- Solvent-free conditions : Reduce purification complexity by employing ball-milling or microwave-assisted synthesis .
- Parameter optimization :
Q. How can computational methods predict the electronic properties of this compound?
Q. What experimental designs assess the biological activity of this compound?
Methodological Answer:
- Antifungal assays : Use broth microdilution (CLSI M27 guidelines) against Candida albicans. Test concentrations from 1–128 µg/mL and compare MICs to fluconazole .
- Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices.
- Mechanistic studies : Probe ROS generation via DCFH-DA staining or assess membrane disruption using propidium iodide uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
